molecular formula C5H9NO3S B13781978 ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate CAS No. 245728-57-8

ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate

Cat. No.: B13781978
CAS No.: 245728-57-8
M. Wt: 163.20 g/mol
InChI Key: KWUFIDBPFUUSIN-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is an organic compound with a unique structure that includes an ester functional group, a hydroxyimino group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate can be synthesized through the esterification of (2Z)-3-bromopropenoic acid. This process involves the reaction of the acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Alcohols.

    Substitution: Substituted esters or thioesters.

Scientific Research Applications

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate exerts its effects involves interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is unique due to the presence of the hydroxyimino and methylsulfanyl groups, which confer distinct reactivity and potential biological activities. These functional groups differentiate it from other esters and oximes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

245728-57-8

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate

InChI

InChI=1S/C5H9NO3S/c1-3-9-5(7)4(6-8)10-2/h8H,3H2,1-2H3/b6-4-

InChI Key

KWUFIDBPFUUSIN-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/SC

Canonical SMILES

CCOC(=O)C(=NO)SC

Origin of Product

United States

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